(2-cyano-5-Methylphenyl)boronic acid CAS 1375109-00-4 properties
(2-cyano-5-Methylphenyl)boronic acid CAS 1375109-00-4 properties
CAS: 1375109-00-4 Formula: C₈H₈BNO₂ Molecular Weight: 161.97 g/mol
Executive Summary & Chemical Identity
(2-Cyano-5-Methylphenyl)boronic acid is a specialized organoboron intermediate used primarily in the synthesis of biaryl scaffolds for pharmaceutical applications. Its structural uniqueness lies in the ortho-cyano group relative to the boronic acid moiety. This substitution pattern introduces specific steric and electronic challenges that differentiate it from simple phenylboronic acids, necessitating tailored protocols for synthesis and cross-coupling.
Structural Analysis & Isomer Distinction
Researchers must distinguish this compound from its regioisomer, (5-cyano-2-methylphenyl)boronic acid (CAS 867333-43-5). The distinction is critical for reactivity:
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CAS 1375109-00-4 (Target): Cyano group at C2 (ortho), Methyl at C5 (meta). The ortho-cyano group exerts a strong electron-withdrawing inductive effect (-I) and potential coordination to metal centers.
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Isomer (CAS 867333-43-5): Methyl group at C2 (ortho). The ortho-methyl group exerts primarily a steric effect with weak electron donation.
Physicochemical Profile
| Property | Specification | Technical Note |
| Appearance | White to off-white solid | Typical of arylboronic acids; color degradation indicates oxidation. |
| Melting Point | >200 °C (Decomp.) | Exact MP varies by hydration state (boroxine formation). |
| Solubility | DMSO, MeOH, DMF | Limited water solubility; soluble in basic aqueous media. |
| pKa | ~7.5 - 8.0 (Est.) | Lower than PhB(OH)₂ (8.8) due to the ortho-cyano EWG effect. |
| Stability | Hygroscopic; Acid-sensitive | Prone to protodeboronation under acidic conditions. |
Critical Synthetic Challenges
The synthesis of CAS 1375109-00-4 presents a classic chemoselectivity problem: Nucleophilic attack on the nitrile.
The "n-BuLi Trap"
Standard boronic acid synthesis involves lithiation of an aryl halide followed by a borate quench. However, using n-butyllithium (n-BuLi) on 2-bromo-4-methylbenzonitrile is hazardous to yield. The hard nucleophile (Li-R) attacks the cyano group (C≡N) to form an imine/ketone byproduct rather than performing the desired Lithium-Halogen exchange.
Recommended Synthetic Routes
To bypass this, two superior pathways are established:
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Miyaura Borylation (Pd-Catalyzed): The "Gold Standard" for nitrile-containing substrates. Uses a mild diboron source (B₂pin₂) and a palladium catalyst, completely avoiding strong nucleophiles.
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Knochel-Type Exchange (Mg-Mediated): Uses i-PrMgCl·LiCl at low temperatures. The magnesium reagent is less nucleophilic toward nitriles than lithium reagents but sufficient for halogen exchange.
Visualization: Synthetic Decision Matrix
Caption: Synthetic pathway comparison. Route A fails due to nitrile incompatibility; Routes B and C are chemically viable.
Optimized Application: Suzuki-Miyaura Coupling
The primary utility of CAS 1375109-00-4 is in Suzuki cross-coupling to form biaryl cores (e.g., for kinase inhibitors). The ortho-cyano group influences the reaction mechanism in two ways:
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Steric Hindrance: Slows the transmetallation step.
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Electronic Activation: The electron-withdrawing cyano group makes the boron center more Lewis acidic, facilitating the formation of the "ate" complex (boronate anion) with base.
Protocol: Sterically Demanding Coupling
Objective: Couple (2-cyano-5-methylphenyl)boronic acid with an aryl chloride.
Reagents:
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Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%). Note: SPhos is essential here. Its bulk facilitates reductive elimination, and its electron-rich nature speeds up oxidative addition.
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Base: K₃PO₄ (2.0 equiv). Note: Anhydrous conditions are preferred to prevent hydrolysis of the nitrile.
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Solvent: Toluene/Water (10:1) or 1,4-Dioxane.[1]
Step-by-Step Methodology:
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Charge: In a glovebox or under Argon, add aryl chloride (1.0 equiv), boronic acid (1.2 equiv), Pd(OAc)₂, SPhos, and K₃PO₄ to a reaction vial.
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Solvate: Add degassed Toluene/Water mixture.
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Cycle: Heat to 100°C for 12–18 hours.
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Workup: Cool to RT. Dilute with EtOAc. Wash with water (avoid acidic wash to prevent nitrile hydrolysis). Dry over Na₂SO₄.[1][2]
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Purification: Flash chromatography. Caution: Boronic acid may streak; ensure complete consumption before purification.
Visualization: Catalytic Cycle & Ortho-Effect
Caption: Suzuki catalytic cycle highlighting the critical transmetallation bottleneck caused by the ortho-cyano substituent.
Stability & Handling Guide
Protodeboronation Risk
Arylboronic acids with ortho-electron-withdrawing groups (like -CN) are susceptible to protodeboronation (loss of the boron group) under two conditions:
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High Temperature + Aqueous Base: Can lead to hydrolysis of the C-B bond.
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Metal Catalysis: Trace metal impurities can catalyze deboronation.
Mitigation Strategy:
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Store at 2–8°C under inert atmosphere (Argon).
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If the free acid is unstable, convert it to the Pinacol Ester or MIDA Boronate . These derivatives are significantly more robust and can be stored at room temperature for extended periods.
Safety (GHS Classification)
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H319: Causes serious eye irritation.[4]
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H335: May cause respiratory irritation.[4]
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Handling: Use standard PPE (Gloves, Goggles, Fume Hood). Avoid contact with strong oxidizers.
References
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Miyaura Borylation of Functionalized Aryl Halides. Ishiyama, T., Murata, M., & Miyaura, N. (1995).[5] Journal of Organic Chemistry. Link
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Synthesis of 2-Cyanophenylboronic Acid Derivatives. Patent JP6235932B2. (2017). Google Patents. Link
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Recent Advances in Suzuki-Miyaura Coupling. Miyaura, N. (2002).[6] Topics in Current Chemistry. Link
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ChemScene Product Data: (5-Cyano-2-methylphenyl)boronic acid. (For isomer comparison). ChemScene. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. semanticscholar.org [semanticscholar.org]
- 6. WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof - Google Patents [patents.google.com]
